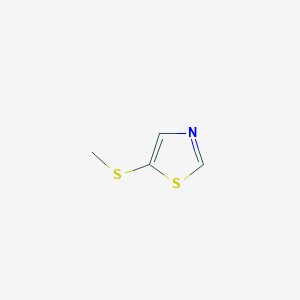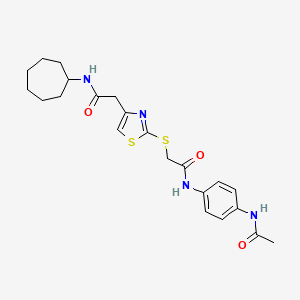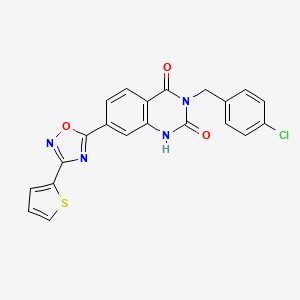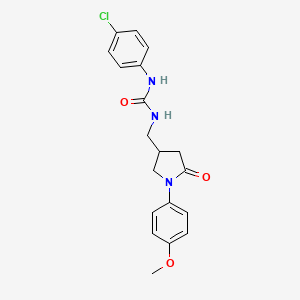![molecular formula C22H23N3O2S B2807027 4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 476458-42-1](/img/structure/B2807027.png)
4-isopropoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry, such as the isopropoxy group, a benzamide moiety, and a thieno[3,4-c]pyrazole core .
Molecular Structure Analysis
The molecule likely has a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The other groups (isopropoxy, o-tolyl, and benzamide) are likely attached to this core, but without more specific information, it’s hard to say exactly how they’re arranged.Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
A study by Reddy et al. (2017) explored the synthesis of a series of bis-pyrazoles, examining their interactions with DNA through molecular docking and absorption spectroscopy. This research highlighted the potential of these compounds, including 4-isopropoxy derivatives, in binding to DNA. They also evaluated their in-vitro cytotoxicity against cancer cell lines, revealing that some derivatives exhibited promising activity against both pancreatic adenocarcinoma and non-small cell lung carcinoma cell lines (Reddy et al., 2017).
Synthesis and Catalytic Activity
Pandey et al. (2013) described a method for synthesizing pyrazolo and thieno isoquinolines, involving cascade imination/intramolecular decarboxylative coupling. This process, applicable to 4-isopropoxy derivatives, employed a Pd-Cu bimetallic system, suggesting potential catalytic applications for these compounds (Pandey et al., 2013).
Antifungal Activity
Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole compounds, including structures similar to 4-isopropoxy derivatives. Their findings highlighted differences in sensitivity among various fungi to these substances, suggesting potential applications in addressing phytopathogenic threats (Vicentini et al., 2007).
Cytotoxic Heterocyclic Compounds
Mansour et al. (2020) focused on the synthesis of pyrazole and isoxazole derivatives, including those related to 4-isopropoxy compounds, evaluating their cytotoxicity against cancer cell lines. This research indicated that some of these compounds demonstrated significant growth inhibitory effects, furthering their potential in cancer treatment (Mansour et al., 2020).
Vasopressin Antagonist Activity
A study by Albright et al. (2000) synthesized N-aroyl tetrahydropyrazolo thieno azepines, which are structurally related to 4-isopropoxy derivatives. They evaluated these compounds as arginine vasopressin receptor antagonists, finding potent orally active antagonists, suggesting applications in modulating vasopressin activity (Albright et al., 2000).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-14(2)27-17-10-8-16(9-11-17)22(26)23-21-18-12-28-13-19(18)24-25(21)20-7-5-4-6-15(20)3/h4-11,14H,12-13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNRLYZJBWEYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-ethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B2806945.png)





![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorobenzyl)acetamide](/img/structure/B2806951.png)
![2-[4-(4-Ethylbenzenesulfonyl)phenyl]-5-methylpyrazol-3-amine](/img/structure/B2806952.png)


![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2806960.png)
![2-propan-2-yl-6H-benzo[c][1]benzoxepin-11-one](/img/structure/B2806963.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chloro-2-methoxybenzamide](/img/structure/B2806964.png)

